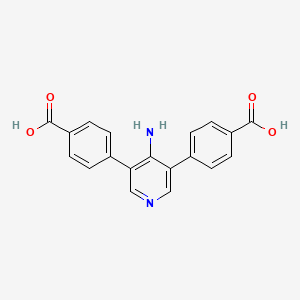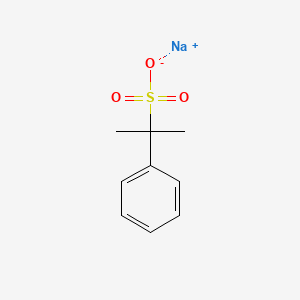
Sodium 2-phenylpropane-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-phenylpropane-2-sulfonate is an organic compound with the molecular formula C9H11NaO3S. It is a sodium salt of 2-phenylpropane-2-sulfonic acid. This compound is known for its solubility in water and its use in various industrial and chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2-phenylpropane-2-sulfonate can be synthesized through the sulfonation of 2-phenylpropane. The reaction involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is typically carried out in the presence of a solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of 2-phenylpropane to a reactor containing sulfur trioxide. The reaction mixture is then neutralized with sodium hydroxide to yield the sodium salt. The product is purified through crystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-phenylpropane-2-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like amines and alcohols are used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Sulfonamides and sulfones.
Wissenschaftliche Forschungsanwendungen
Sodium 2-phenylpropane-2-sulfonate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: It is used as a surfactant and solubilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium 2-phenylpropane-2-sulfonate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The compound can also interact with cell membranes, affecting their permeability and function .
Vergleich Mit ähnlichen Verbindungen
- Sodium cumene sulfonate
- Phenylacetone
- Sodium benzenesulfonate
Comparison: Sodium 2-phenylpropane-2-sulfonate is unique due to its specific structural features, such as the presence of a phenyl group attached to a propane backbone with a sulfonate group. This structure imparts distinct chemical properties, making it more soluble in water and more reactive in certain chemical reactions compared to similar compounds .
Eigenschaften
Molekularformel |
C9H11NaO3S |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
sodium;2-phenylpropane-2-sulfonate |
InChI |
InChI=1S/C9H12O3S.Na/c1-9(2,13(10,11)12)8-6-4-3-5-7-8;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
WWDDQHGPHSVUHS-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(5-Chloro-2-fluorophenyl)-5-methyl-4-isoxazolyl][4-(trifluoromethyl)piperidino]methanone](/img/structure/B12511886.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12511889.png)
![Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12511895.png)
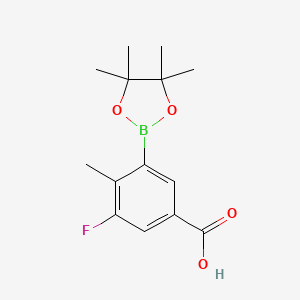
![2-[1,3-Bis(4-tert-butylphenyl)-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B12511904.png)
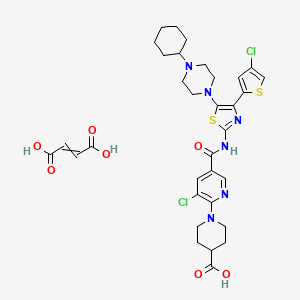
![1-[(Ammoniooxy)methyl]-3-bromobenzene chloride](/img/structure/B12511916.png)
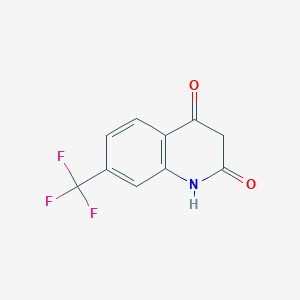


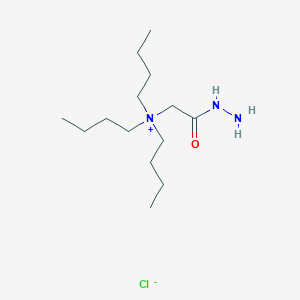
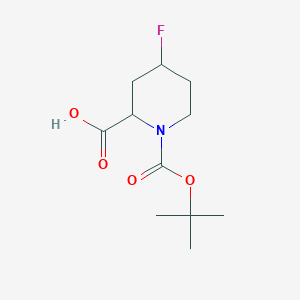
![Tert-butyl 2-[(1,3-dioxoisoindol-2-YL)oxy]-3-phenylpropanoate](/img/structure/B12511951.png)
